3-Oxo-2,3-dihydropyridazine-4-carbonitrile
Overview
Description
3-Oxo-2,3-dihydropyridazine-4-carbonitrile: is a heterocyclic compound with the molecular formula C5H3N3O and a molecular weight of 121.1 g/mol . It is characterized by a pyridazine ring with a carbonitrile group at the 4-position and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One efficient method for synthesizing 3-Oxo-2,3-dihydropyridazine-4-carbonitrile involves the use of a nano-catalyst, specifically Ce0.94Ca0.05Sr0.01O1.94 (CCSO) . The reaction typically involves the condensation of substituted benzil and cyanoacetyl hydrazide under solvent-free conditions at 110°C for 24 minutes . This method is notable for its high yield (90-95%) and short reaction time .
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the use of nano-catalysts and solvent-free conditions suggests a scalable and environmentally friendly approach. The high efficiency and recyclability of the CCSO nano-catalyst make it a promising candidate for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
3-Oxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The presence of the carbonitrile and keto groups allows for nucleophilic substitution reactions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) or bases (e.g., sodium ethoxide, NaOEt).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridazines can be formed.
Reduction Products: The primary product is 3-hydroxy-2,3-dihydropyridazine-4-carbonitrile.
Cyclization Products: Formation of fused heterocyclic compounds with potential pharmaceutical applications.
Scientific Research Applications
Chemistry:
3-Oxo-2,3-dihydropyridazine-4-carbonitrile is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine:
Its derivatives have shown promise in preclinical studies for their biological activities .
Industry:
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile and its derivatives involves interactions with various molecular targets. The carbonitrile and keto groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
- 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
- 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile
- 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
Uniqueness:
3-Oxo-2,3-dihydropyridazine-4-carbonitrile is unique due to its specific substitution pattern and the presence of both carbonitrile and keto groups. This combination of functional groups provides a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
6-oxo-1H-pyridazine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLKSSMZLLSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495117 | |
Record name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64882-65-1 | |
Record name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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